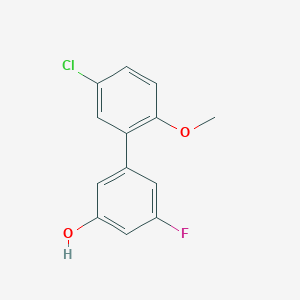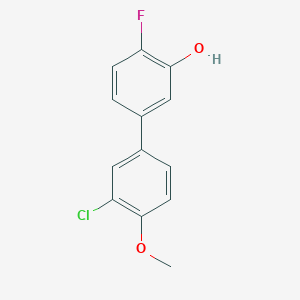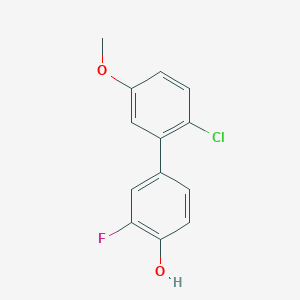
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (5-CMPFP-95) is a highly reactive chemical compound with multiple applications in scientific research. It is a white, crystalline solid with a melting point of about 83-85°C and a boiling point of about 185-187°C. 5-CMPFP-95 is a highly soluble compound, with a solubility of about 6 g/L in water and a solubility of about 4 g/L in ethanol.
Applications De Recherche Scientifique
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as benzodiazepines, anticonvulsants, and antipsychotics. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of a variety of polymers, such as polycarbonates and polystyrenes.
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the reactions in which it is used, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is believed to have minimal biochemical and physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is its high reactivity and solubility, which make it an ideal compound for use in a variety of scientific experiments. It is also relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. However, there are some limitations to the use of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. It is a highly reactive compound, which can lead to the formation of unwanted byproducts in some experiments. Additionally, it is not very stable, and can degrade over time.
Orientations Futures
There are a number of potential future directions for research involving 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. These include further research into the mechanism of action of the compound, as well as research into its potential applications in the synthesis of a wider range of compounds and polymers. Additionally, research into the stability and long-term effects of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new uses for the compound. Finally, research into the potential toxicity of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new safety protocols for its use in scientific experiments.
Méthodes De Synthèse
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is typically synthesized through a reaction of 5-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out at room temperature and can be completed in a few hours. The reaction produces a white, crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-9(14)6-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRSQDMQOLDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684423 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-87-3 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)










